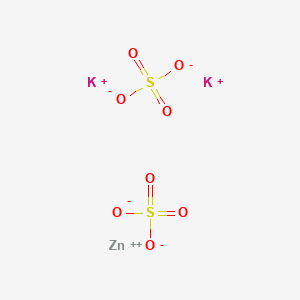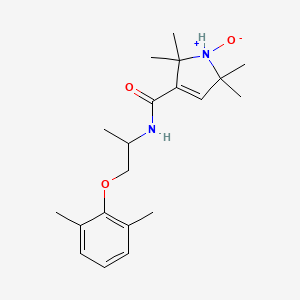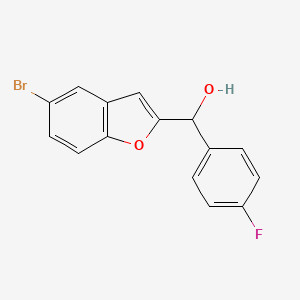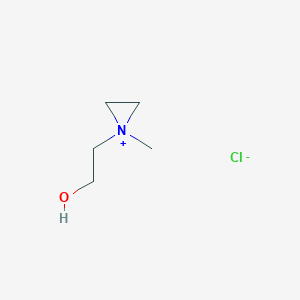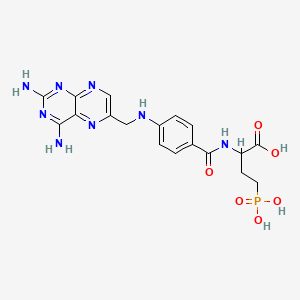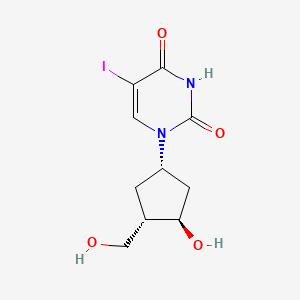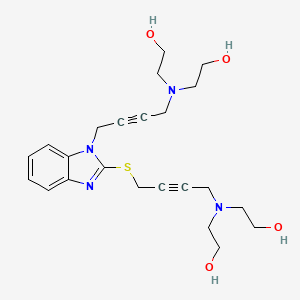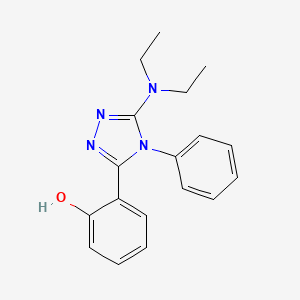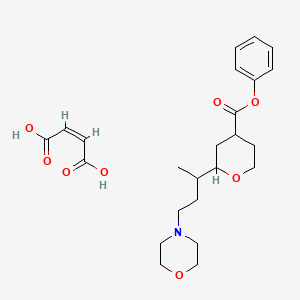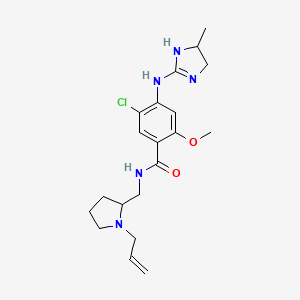
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including a chloro-substituted benzamide core, an imidazole ring, and a pyrrolidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the chlorination of a benzamide precursor, followed by the introduction of the imidazole and pyrrolidine groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzamides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique properties could be harnessed for specific industrial processes or product formulations.
作用机制
The mechanism of action of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- include other benzamide derivatives with different substituents on the benzene ring or variations in the attached heterocyclic groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
属性
CAS 编号 |
111071-49-9 |
|---|---|
分子式 |
C20H28ClN5O2 |
分子量 |
405.9 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H28ClN5O2/c1-4-7-26-8-5-6-14(26)12-22-19(27)15-9-16(21)17(10-18(15)28-3)25-20-23-11-13(2)24-20/h4,9-10,13-14H,1,5-8,11-12H2,2-3H3,(H,22,27)(H2,23,24,25) |
InChI 键 |
SYYOYCDVHJPEEX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(N1)NC2=C(C=C(C(=C2)OC)C(=O)NCC3CCCN3CC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


